molecular formula C15H18F2O3 B2665517 2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid CAS No. 2251053-48-0

2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid

Cat. No.: B2665517
CAS No.: 2251053-48-0
M. Wt: 284.303
InChI Key: MLSFJJPPABZITI-UHFFFAOYSA-N
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Description

2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid is an organic compound with the molecular formula C15H18F2O3 It is characterized by the presence of a difluorocyclohexyl group attached to a methoxyphenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of a suitable precursor to form the cyclohexyl ring, followed by the introduction of the difluoro and methoxy groups through selective fluorination and methoxylation reactions. The final step involves the attachment of the acetic acid moiety through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The difluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific structural features or reactivity profiles.

Mechanism of Action

The mechanism of action of 2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The acetic acid moiety may also contribute to the compound’s overall activity by influencing its solubility and bioavailability. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid include:

  • 2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid
  • 2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid
  • 2-[4,4-Difluoro-1-(3-ethoxyphenyl)cyclohexyl]acetic acid

Uniqueness

The uniqueness of this compound lies in its specific structural features, particularly the position and nature of the difluoro and methoxy groups. These features can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[4,4-difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O3/c1-20-12-4-2-3-11(9-12)14(10-13(18)19)5-7-15(16,17)8-6-14/h2-4,9H,5-8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSFJJPPABZITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC(CC2)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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